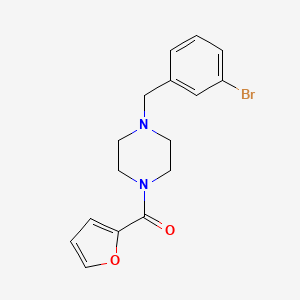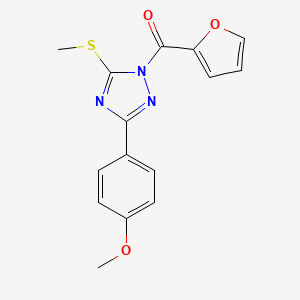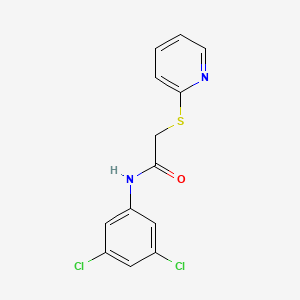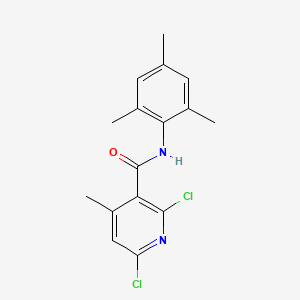
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline is a chemical compound used in scientific research for its various properties. It is a quinoline derivative that has been studied for its potential as an antimalarial and antitumor agent. In
Wirkmechanismus
The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline is not fully understood. However, it is believed that the compound acts by inhibiting the growth and proliferation of cancer cells and by interfering with the metabolism of the malaria parasite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline are still being studied. However, it has been found to exhibit cytotoxicity against cancer cells and to have antimalarial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline in lab experiments is its potent antimalarial and antitumor activity. However, a limitation is that the compound is not readily available and requires specialized synthesis methods.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline. One direction is to explore its potential as a treatment for other diseases such as tuberculosis and leishmaniasis. Another direction is to investigate its mechanism of action and to identify the molecular targets responsible for its antimalarial and antitumor activity. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in vivo.
Synthesemethoden
The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline involves the reaction of 4-chloro-3-formylquinoline with 3,3-dichloroacrolein and methylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline has been studied for its potential as an antimalarial and antitumor agent. In a study published in the Journal of Medicinal Chemistry, it was found that the compound exhibited potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Another study published in the European Journal of Medicinal Chemistry found that the compound showed promising antitumor activity against human cancer cell lines.
Eigenschaften
IUPAC Name |
4-chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-9(6-7-12(15)16)13(17)10-4-3-5-11(19-2)14(10)18-8/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWMXABZWMTISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)







![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)
